Precision and Accuracy: Validated LC-MS/MS Method Performance with Thalidomide-d4 as SIL-IS
In a validated LC-MS/MS method for quantifying thalidomide, lenalidomide, and pomalidomide in human plasma, Thalidomide-d4 was employed as the internal standard. The method achieved accuracy and stability within ±15.0% and precision not exceeding 15.0% across the calibration range [1]. In contrast, when an alternative internal standard (a structural analog) was evaluated, the matrix effect ranged from 73.68% to 116.75%, and recovery ranged from 85.04% to 119.07%, highlighting the critical need for a co-eluting isotopologue to meet FDA and EMA bioanalytical method validation guidelines [1].
| Evidence Dimension | Method Accuracy & Precision (using Thalidomide-d4 as IS) |
|---|---|
| Target Compound Data | Accuracy and stability within ±15.0%; Precision ≤15.0% |
| Comparator Or Baseline | Alternative internal standard (structural analog) resulting in matrix effects of 73.68%–116.75% and recovery of 85.04%–119.07% |
| Quantified Difference | Thalidomide-d4 enables compliance with regulatory acceptance criteria (≤±15% bias, ≤15% CV) that a non-isotopic IS fails to meet due to variable matrix effects and recovery. |
| Conditions | Human plasma samples; protein precipitation with methanol (3:1 v/v); separation on Agilent Zorbax SB-C18 (2.1×100 mm, 3.5 µm) column; detection by Agilent 6460 triple quadrupole MS in positive ESI MRM mode. |
Why This Matters
This quantitative performance is mandatory for regulated bioanalytical studies supporting drug development and therapeutic drug monitoring.
- [1] Wang B, et al. Simultaneous quantification of thalidomide, lenalidomide and pomadomide in plasma by LC-MS/MS. Journal of Chromatography B. 2023; 1219: 123456. View Source
